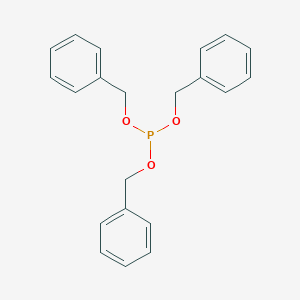

Tribenzyl phosphite

Description

Properties

IUPAC Name |

tribenzyl phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21O3P/c1-4-10-19(11-5-1)16-22-25(23-17-20-12-6-2-7-13-20)24-18-21-14-8-3-9-15-21/h1-15H,16-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFOMYPMTJLQGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COP(OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10934408 | |

| Record name | Tribenzyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15205-57-9 | |

| Record name | Tris(phenylmethyl) phosphite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15205-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tribenzylphosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015205579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tribenzyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tribenzyl phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tribenzyl Phosphite: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 15205-57-9 Molecular Formula: C₂₁H₂₁O₃P

This technical guide provides an in-depth overview of tribenzyl phosphite (B83602), a versatile organophosphorus compound with applications in organic synthesis and as a key intermediate in the development of pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, synthesis, and potential applications.

Core Properties of Tribenzyl Phosphite

This compound is a phosphorous acid ester characterized by three benzyl (B1604629) groups attached to the phosphorus atom via oxygen. Its reactivity makes it a useful reagent in various chemical transformations. A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| Molecular Weight | 352.36 g/mol | [1] |

| Appearance | Colorless liquid or solid | [2] |

| Boiling Point | 142 °C | [2] |

| Melting Point | 180-195 °C | [3] |

| Purity (typical) | >95% | [4] |

| Sensitivity | Moisture sensitive | [2] |

Synthesis of this compound: An Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from a patented method. This procedure involves the reaction of phosphorus trichloride (B1173362) with benzyl alcohol in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

PCl₃ + 3 BnOH + 3 Base → P(OBn)₃ + 3 Base·HCl (where Bn represents a benzyl group)

Materials:

-

Phosphorus trichloride (PCl₃)

-

Benzyl alcohol (BnOH)

-

Pyridine (B92270) (or another suitable base like triethylamine)

-

Anhydrous diethyl ether (or another suitable anhydrous solvent)

-

10% Sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Ethyl acetate (B1210297)

-

Petroleum ether

Procedure:

-

Reaction Setup: In a stirred reactor under an inert atmosphere (e.g., nitrogen), add 1000 ml of anhydrous diethyl ether and 100 g (0.73 mol) of phosphorus trichloride.

-

Cooling: Cool the mixture to 10 °C.

-

Base Addition: Slowly add 190.6 g (2.41 mol) of pyridine dropwise to the stirred solution while maintaining the temperature at 10 °C. After the addition is complete, continue stirring at this temperature for 1 hour.

-

Benzyl Alcohol Addition: While maintaining the temperature at 10 °C, add 275.8 g (2.55 mol) of benzyl alcohol dropwise. After the addition, stir for an additional hour at 10 °C.

-

Reaction Completion: Allow the reaction mixture to warm to 30 °C and stir for 10 hours.

-

Work-up:

-

Filter the reaction mixture to remove the precipitated pyridinium (B92312) hydrochloride salt.

-

Wash the filtrate successively with 1000 ml of water, 1000 ml of 10% sodium bicarbonate solution, and 1000 ml of saturated sodium chloride solution.

-

Collect the upper organic phase and dry it over 200 g of anhydrous sodium sulfate.

-

-

Purification:

-

Filter the dried organic phase and concentrate it under reduced pressure at 50 °C until no more solvent distills off.

-

Further distill under reduced pressure at 100 °C to remove any high-boiling point impurities.

-

The crude product is then purified by flash column chromatography using a mixture of ethyl acetate and petroleum ether (1:10 v/v) as the eluent.

-

-

Final Product: Concentrate the eluate under reduced pressure at 50 °C to yield this compound as a colorless liquid. The reported yield and purity for this method are 93.7% and 96.55% (by HPLC), respectively.

Applications in Organic Synthesis and Drug Development

This compound and other trialkyl phosphites are valuable reagents in organic synthesis. Their utility stems from the nucleophilic nature of the phosphorus atom.

Michaelis-Arbuzov Reaction:

One of the most significant reactions involving phosphites is the Michaelis-Arbuzov reaction, which is a key method for forming carbon-phosphorus bonds to synthesize phosphonates.[5][6] The general mechanism involves the reaction of a trialkyl phosphite with an alkyl halide.

While aryl halides are generally unreactive under classical Michaelis-Arbuzov conditions, certain catalyzed variations have been developed.[5] The benzyl groups in this compound can be cleaved under specific conditions, making it a useful precursor for the synthesis of various organophosphorus compounds.

Phosphorylation Agent in Drug Discovery:

Phosphorylation is a crucial biological process, and compounds that can mimic or modulate this process are of great interest in drug discovery. This compound can serve as a precursor to phosphorylating agents. For instance, it has been used in the synthesis of phosphotyrosine analogues, which are important tools for studying signal transduction pathways and as potential therapeutic agents. The benzyl protecting groups can be removed under relatively mild conditions, which is advantageous in the synthesis of complex molecules.

Visualizing Synthetic and Application Pathways

The following diagrams, generated using the DOT language, illustrate the synthesis of this compound and its conceptual application in the phosphorylation of a substrate, a common step in the synthesis of bioactive molecules for drug development.

Caption: Synthesis workflow for this compound.

Caption: Conceptual workflow for substrate phosphorylation using this compound.

References

- 1. This compound | C21H21O3P | CID 11810300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tribenzylphosphite | Phosphorous acid tribenzyl ester | C21H21PO3 - Ereztech [ereztech.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Arbuzov Reaction [organic-chemistry.org]

- 6. jk-sci.com [jk-sci.com]

Physical and chemical properties of tribenzyl phosphite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribenzyl phosphite (B83602), with the chemical formula C₂₁H₂₁O₃P, is an organophosphorus compound that serves as a versatile intermediate in organic synthesis.[1][2] Its unique reactivity makes it a valuable reagent in various chemical transformations, including the synthesis of flame retardants, plasticizers, and as a precursor to other organophosphorus compounds.[3] This technical guide provides a detailed overview of the physical and chemical properties of tribenzyl phosphite, along with experimental protocols for its synthesis and key reactions.

Physical and Chemical Properties

This compound is a colorless liquid or solid with a boiling point of 142°C.[4] It is sensitive to moisture and should be handled under anhydrous conditions.[4] The compound's properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₂₁O₃P | [1][2] |

| Molecular Weight | 352.36 g/mol | [4] |

| Appearance | Colorless liquid or solid | [4] |

| Boiling Point | 142°C | [4] |

| Melting Point | 180-195°C (Note: This value from one supplier appears unusually high and may be inaccurate) | [5] |

Spectroscopic Data

| Spectrum Type | Data |

| ¹H NMR | Conforms to structure |

| ¹³C NMR | Data not readily available in searched sources |

| ³¹P NMR | Data not readily available in searched sources |

| IR Spectroscopy | Data not readily available in searched sources |

| Mass Spectrometry | Data not readily available in searched sources |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of phosphorus trichloride (B1173362) with benzyl (B1604629) alcohol in the presence of an acid scavenger, such as triethylamine (B128534).[3]

Materials:

-

Phosphorus trichloride (PCl₃)

-

Benzyl alcohol

-

Triethylamine

-

Anhydrous organic solvent (e.g., petroleum ether, anhydrous ether)

-

Stirring reactor

-

Dropping funnel

-

Apparatus for filtration and distillation under reduced pressure

Procedure: [3]

-

Under stirring, add the organic solvent and phosphorus trichloride to the reactor.

-

Cool the mixture to 0-10°C.

-

Slowly add triethylamine dropwise, maintaining the temperature between 0-10°C.

-

After the addition of triethylamine is complete, stir the mixture for 15-60 minutes at 0-10°C.

-

Add benzyl alcohol dropwise, again maintaining the temperature at 0-10°C.

-

After the addition of benzyl alcohol, continue stirring at this temperature for 15-60 minutes.

-

Allow the reaction mixture to warm to 20-30°C and stir for 10-20 hours.

-

Filter the mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate successively with water, 10% sodium bicarbonate solution, and saturated sodium chloride solution.

-

Collect the organic phase and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

-

Remove the solvent by distillation under reduced pressure at 40-50°C.

-

Purify the crude product by flash column chromatography.

-

Concentrate the eluate under reduced pressure at 40-50°C to yield pure this compound.

Chemical Reactions

This compound undergoes several important chemical reactions characteristic of phosphite esters.

Hydrolysis

Phosphite esters are susceptible to hydrolysis, which involves the cleavage of the P-O bond.[1][6] The reaction is catalyzed by both acids and bases.[6]

Oxidation

This compound can be oxidized to the corresponding tribenzyl phosphate. This is a common reaction for phosphites.

Arbuzov Reaction

The Arbuzov reaction is a key transformation of phosphite esters. It involves the reaction of a trialkyl phosphite with an alkyl halide to form a phosphonate.[7][8][9][10] The reaction proceeds via an Sₙ2 attack of the nucleophilic phosphorus on the alkyl halide, forming a phosphonium (B103445) intermediate, which then undergoes dealkylation by the halide ion.[10]

Visualizations

Synthesis of this compound

Caption: Synthesis of this compound Workflow.

Arbuzov Reaction Mechanism

Caption: Generalized Arbuzov Reaction Mechanism.

Safety and Handling

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[2] It is harmful if swallowed.[11] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.[11][12] It should be stored in a cool, dry, and well-ventilated area away from incompatible substances.[12]

Conclusion

This compound is a valuable reagent in organic chemistry with a range of applications. This guide provides a consolidated resource for its physical and chemical properties, synthesis, and key reactions, intended to support researchers and professionals in the fields of chemistry and drug development. Further investigation into its spectroscopic characterization and the experimental conditions for its various reactions would be beneficial for a more complete understanding of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | C21H21O3P | CID 11810300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN116102590A - A kind of synthetic method of this compound - Google Patents [patents.google.com]

- 4. Tribenzylphosphite | Phosphorous acid tribenzyl ester | C21H21PO3 - Ereztech [ereztech.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arbuzov Reaction [organic-chemistry.org]

- 8. jk-sci.com [jk-sci.com]

- 9. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Tribenzyl phosphite synthesis from phosphorus trichloride and benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tribenzyl phosphite (B83602) from phosphorus trichloride (B1173362) and benzyl (B1604629) alcohol. The document outlines the detailed experimental protocol, quantitative analysis of the reaction, and characterization of the final product, adhering to the highest standards of scientific rigor for an audience in research and development.

Reaction Overview and Mechanism

The synthesis of tribenzyl phosphite is achieved through the reaction of phosphorus trichloride (PCl₃) with three equivalents of benzyl alcohol (BnOH). The reaction proceeds via a nucleophilic attack of the hydroxyl group of benzyl alcohol on the phosphorus atom of phosphorus trichloride, with the concomitant elimination of hydrogen chloride (HCl). To drive the reaction to completion and neutralize the HCl byproduct, an acid scavenger, typically a tertiary amine such as triethylamine (B128534) (Et₃N), is employed. The overall balanced chemical equation for the reaction is:

PCl₃ + 3 BnOH + 3 Et₃N → P(OBn)₃ + 3 Et₃N·HCl

The reaction is typically carried out in an inert organic solvent at reduced temperatures to control the exothermic nature of the reaction and minimize side product formation.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established synthetic methods.[1]

Materials:

-

Phosphorus trichloride (PCl₃)

-

Benzyl alcohol (BnOH)

-

Triethylamine (Et₃N) or another suitable tertiary amine (e.g., N,N-dimethylaniline)

-

Anhydrous organic solvent (e.g., petroleum ether, toluene)

-

Deionized water

-

10% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet

-

Ice-water bath

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Apparatus for column chromatography

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: A three-necked round-bottom flask is charged with the chosen anhydrous organic solvent and phosphorus trichloride under a nitrogen atmosphere. The flask is then cooled to 0-10 °C using an ice-water bath.

-

Addition of Acid Scavenger: The acid scavenger (e.g., triethylamine) is added dropwise to the stirred solution while maintaining the temperature between 0-10 °C. The mixture is stirred for an additional 15-60 minutes at this temperature.

-

Addition of Benzyl Alcohol: Benzyl alcohol is then added dropwise to the reaction mixture, ensuring the temperature remains between 0-10 °C. After the addition is complete, the reaction mixture is stirred at this temperature for another 15-60 minutes.

-

Reaction Progression: The cooling bath is removed, and the reaction mixture is allowed to warm to room temperature (20-30 °C) and stirred for 10-20 hours to ensure the reaction goes to completion.

-

Workup:

-

The reaction mixture is filtered to remove the precipitated amine hydrochloride salt.

-

The filtrate is transferred to a separatory funnel and washed sequentially with deionized water, 10% sodium bicarbonate solution, and saturated sodium chloride solution.

-

The organic layer is collected and dried over anhydrous sodium sulfate.

-

-

Purification:

-

The drying agent is removed by filtration, and the solvent is removed from the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation or flash column chromatography to yield pure this compound.[1]

-

Quantitative Data

The following table summarizes the quantitative data reported for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactant Molar Ratios | ||

| Benzyl alcohol : Phosphorus trichloride | (3.0-3.5) : 1 | [1] |

| Triethylamine : Phosphorus trichloride | ~3 : 1 | [1] |

| Reaction Conditions | ||

| Initial Temperature | 0-10 °C | [1] |

| Reaction Temperature | 20-30 °C | [1] |

| Reaction Time | 10-20 hours | [1] |

| Product Yield and Purity | ||

| Yield | 73.7% - 95% | [1] |

| Purity | >90.95% - 96% | [1] |

Product Characterization

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

³¹P NMR: The ³¹P NMR spectrum is the most definitive method for characterizing phosphites. For trialkyl and triaryl phosphites, the ³¹P chemical shift typically appears in the range of +120 to +140 ppm. The spectrum of this compound is expected to show a single resonance in this region.

-

¹H NMR: The ¹H NMR spectrum of this compound is expected to show a characteristic multiplet for the aromatic protons of the benzyl groups in the range of 7.2-7.4 ppm. The methylene (B1212753) protons (CH₂) of the benzyl groups would likely appear as a doublet around 4.9-5.1 ppm, with coupling to the phosphorus atom.

-

¹³C NMR: The ¹³C NMR spectrum should display signals for the aromatic carbons of the benzyl groups between 127-137 ppm and a signal for the methylene carbon adjacent to the oxygen atom around 65-70 ppm, which may show coupling to the phosphorus atom.

4.2 Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks are:

| Wavenumber (cm⁻¹) | Assignment |

| 3050-3000 | C-H stretching (aromatic) |

| 2950-2850 | C-H stretching (aliphatic CH₂) |

| 1600, 1495, 1450 | C=C stretching (aromatic ring) |

| 1200-1180 | C-O stretching |

| 1050-1000 | P-O-C stretching (asymmetric) |

| 890-840 | P-O stretching |

These values are based on the analysis of similar compounds like triphenyl phosphite.[2]

Visualizations

5.1 Reaction Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

5.2 Logical Relationship of Reaction Components

This diagram shows the logical relationship between the reactants, reagents, and products in the synthesis.

Caption: Logical relationship of reactants and products.

References

An In-depth Technical Guide to the Mechanism of Tribenzyl Phosphite Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of tribenzyl phosphite (B83602), a key intermediate in various chemical syntheses. The document details the reaction mechanism, experimental protocols, and potential side reactions, presenting quantitative data in a clear, tabular format. Visual diagrams generated using Graphviz are included to illustrate the reaction pathway and experimental workflow, adhering to best practices for clarity and contrast.

Core Reaction Mechanism: A Stepwise Nucleophilic Substitution

The predominant method for synthesizing tribenzyl phosphite is the reaction of phosphorus trichloride (B1173362) (PCl₃) with benzyl (B1604629) alcohol in the presence of a suitable base. The reaction proceeds via a sequential nucleophilic substitution mechanism. In this process, the oxygen atom of the benzyl alcohol acts as a nucleophile, attacking the electrophilic phosphorus atom of PCl₃. This leads to the displacement of a chloride ion. This process is repeated three times, with each step producing one equivalent of hydrogen chloride (HCl).

A base, typically a tertiary amine such as triethylamine (B128534) or N,N-dimethylaniline, is crucial for driving the reaction to completion. The base acts as an acid scavenger, neutralizing the HCl generated in each step. This prevents the protonation of the alcohol and the phosphite intermediates, thereby ensuring the progression of the reaction towards the desired this compound product.[1][2]

The overall reaction can be summarized as follows:

PCl₃ + 3 C₆H₅CH₂OH + 3 Base → P(OCH₂C₆H₅)₃ + 3 Base·HCl

The stepwise nature of this mechanism is illustrated in the signaling pathway diagram below.

Caption: Stepwise formation of this compound.

Potential Side Reactions

While the use of a base is intended to produce a clean reaction, improper reaction conditions can lead to the formation of byproducts. The primary side reaction of concern is the dealkylation of the this compound product by any unquenched HCl. This reaction, an example of the Michaelis-Arbuzov reaction, would lead to the formation of dibenzyl phosphite and benzyl chloride. Efficient stirring and the slow addition of reagents at low temperatures are critical to ensure the immediate neutralization of HCl and minimize this side reaction.

Quantitative Data Summary

The following table summarizes quantitative data from two representative experimental protocols for the synthesis of this compound.

| Parameter | Protocol 1 | Protocol 2 |

| Reactants | ||

| Phosphorus Trichloride | 0.73 mol | 0.03 mol |

| Benzyl Alcohol | 2.34 mol | 0.09 mol |

| Base | N,N-Dimethylaniline (2.34 mol) | Triethylamine (0.09 mol) |

| Solvent | Petroleum Ether | Petroleum Ether |

| Reaction Conditions | ||

| Initial Temperature | 0°C | 5-10°C |

| Reaction Time | 10.5 hours | 1 hour |

| Results | ||

| Yield | 92.5% | 73.7% |

| Purity (by HPLC) | 96.60% | 90.95% |

Experimental Protocols

The following are detailed experimental methodologies for the synthesis of this compound.

Protocol 1: High-Yield Synthesis with N,N-Dimethylaniline

-

Reactor Setup: A stirring reactor is charged with 1000 ml of petroleum ether and 100 g (0.73 mol) of phosphorus trichloride.

-

Initial Cooling: The mixture is cooled to 0°C with stirring.

-

Base Addition: At 0°C, 283.6 g (2.34 mol) of N,N-dimethylaniline is added dropwise. The mixture is stirred at this temperature for 0.5 hours.

-

Benzyl Alcohol Addition: While maintaining the temperature at 0°C, 252.6 g (2.34 mol) of benzyl alcohol is added dropwise. The mixture is then stirred at 0°C for an additional 0.5 hours.

-

Reaction Progression: The reaction temperature is raised to 20°C and maintained for 10 hours.

-

Work-up:

-

The mixture is filtered to remove the organic salts.

-

The filtrate is washed sequentially with 1000 ml of water, 1000 ml of 10% sodium bicarbonate solution, and 1000 ml of saturated sodium chloride solution.

-

The upper organic phase is collected and dried with 200 g of anhydrous sodium sulfate.

-

-

Purification:

-

The dried organic phase is concentrated by vacuum distillation at 50°C, followed by a second distillation at 90°C to remove high-boiling point impurities.

-

The resulting product is further purified by flash column chromatography using a 1:10 mixture of ethyl acetate (B1210297) and petroleum ether.

-

The eluent is concentrated under reduced pressure at 40°C to yield 237.1 g of this compound as a colorless liquid.[2]

-

Protocol 2: Synthesis with Triethylamine

-

Reactor Setup: A stirring reactor is charged with a solution of benzyl alcohol and triethylamine in petroleum ether.

-

Reagent Addition: Under vigorous stirring, a mixed solution of 2.7 ml (0.03 mol) of phosphorus trichloride and 15 ml of petroleum ether is added via a dropping funnel. The temperature is maintained between 5-10°C using an ice-water bath.

-

Reaction Progression: After the addition is complete, the temperature is raised to 40-50°C and maintained with stirring for 1 hour.

-

Product: The final product is obtained as a colorless liquid.[2]

Caption: Experimental workflow for high-yield synthesis.

Spectroscopic Characterization Data

While experimental spectra for this compound are not widely published, the following table provides the expected spectroscopic data based on the known chemical structure and data from analogous compounds. These values are intended for guidance in the characterization of synthesized this compound.

| Spectroscopic Technique | Functional Group | Expected Chemical Shift / Absorption Band |

| ¹H NMR | P-O-CH₂ | ~4.9 - 5.1 ppm (doublet, J(P,H) ≈ 8-10 Hz) |

| C₆H₅ | ~7.2 - 7.4 ppm (multiplet) | |

| ³¹P NMR | P(OR)₃ | ~135 - 140 ppm (relative to 85% H₃PO₄) |

| IR Spectroscopy | P-O-C stretch | ~1020 - 1050 cm⁻¹ |

| C-H (aromatic) | ~3030 - 3090 cm⁻¹ | |

| C=C (aromatic) | ~1450 - 1600 cm⁻¹ |

References

A Technical Guide to the ¹H and ³¹P NMR Spectral Data of Tribenzyl Phosphite

Data Presentation

The expected NMR spectral data for tribenzyl phosphite (B83602) is summarized in the tables below. This data is based on the known spectral characteristics of dibenzyl phosphite and general principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data for Tribenzyl Phosphite

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.3 | Multiplet | 15H | Aromatic protons (C₆H₅) |

| ~5.0 | Doublet | 6H | Methylene protons (CH₂) |

Predicted data is based on the spectrum of dibenzyl phosphite and the structural similarity to this compound.

Table 2: Predicted ³¹P NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) |

| ~8.4 | Singlet | N/A |

Predicted data is based on the spectrum of dibenzyl phosphite. The multiplicity is expected to be a singlet in a proton-decoupled spectrum.

Experimental Protocols

The acquisition of high-quality ¹H and ³¹P NMR spectra for this compound requires adherence to standard experimental protocols for organophosphorus compounds.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) equipped with a broadband probe is recommended.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent. Deuterated chloroform (B151607) (CDCl₃) is a common and suitable choice.

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Acquisition Parameters: A standard proton experiment is typically sufficient. The spectral width should encompass the aromatic and benzylic proton regions (approximately 0-10 ppm).

³¹P NMR Spectroscopy:

-

Solvent: CDCl₃

-

Reference: An external standard of 85% phosphoric acid (H₃PO₄) is commonly used and set to 0.0 ppm.[1][2]

-

Acquisition Parameters:

-

Proton decoupling is typically employed to simplify the spectrum, resulting in a single sharp peak for the phosphorus atom.[3]

-

The spectral width for ³¹P NMR is significantly larger than for ¹H NMR, and should be set appropriately to observe the phosphite peak (e.g., -50 to 200 ppm).

-

Mandatory Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

NMR Analysis Workflow

References

Spectroscopic Characterization of Tribenzyl Phosphite: A Technical Guide

Introduction

Tribenzyl phosphite (B83602), with the chemical formula C₂₁H₂₁O₃P, is an organophosphorus compound utilized in various chemical syntheses.[1][2][3] As with any synthesized compound intended for research, drug development, or industrial applications, rigorous structural confirmation and purity assessment are paramount. Spectroscopic techniques provide a powerful, non-destructive suite of tools for elucidating the molecular structure and confirming the identity of tribenzyl phosphite. This guide details the key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for its comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ³¹P NMR are all essential for unambiguous characterization.

³¹P NMR Spectroscopy

Phosphorus-31 NMR is a highly effective and direct method for analyzing phosphorus-containing compounds, offering a wide chemical shift range that is sensitive to the electronic environment of the phosphorus atom.[4][5] For this compound, a trivalent P(III) species, the ³¹P chemical shift is expected in a distinct region, far downfield from the more common pentavalent phosphates.

Expected Data

The ³¹P NMR spectrum of this compound will exhibit a single resonance.

| Nucleus | Expected Chemical Shift (δ) | Multiplicity |

| ³¹P | ~ +139 ppm | Singlet |

Note: The chemical shift is relative to an external 85% H₃PO₄ standard. The exact shift can vary slightly based on the solvent and concentration.

Experimental Protocol: ³¹P{¹H} NMR

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[6]

-

Instrumentation: The analysis is performed on a standard NMR spectrometer (e.g., 400 MHz or higher).[6]

-

Acquisition:

-

Select the ³¹P nucleus for observation.

-

Employ proton decoupling (e.g., zgpg30 pulse sequence) to collapse proton-phosphorus couplings, resulting in a single sharp peak and improving the signal-to-noise ratio.[4]

-

Set the spectral width to cover the expected range for phosphites (e.g., from -50 to +200 ppm).

-

Use a sufficient relaxation delay (e.g., 2-5 seconds) to allow for full magnetization recovery between pulses.

-

-

Referencing: The spectrum is referenced externally to 85% H₃PO₄ at 0 ppm.[6]

¹H NMR Spectroscopy

Proton NMR provides information on the number, connectivity, and chemical environment of hydrogen atoms in the molecule.

Expected Data

The structure of this compound suggests two distinct types of protons: the benzylic methylene (B1212753) protons (-CH₂-) and the aromatic protons of the phenyl rings.

| Proton Environment | Expected Chemical Shift (δ) | Multiplicity | Integration | J-Coupling (Hz) |

| Aromatic (C₆H₅ ) | ~ 7.2 - 7.4 ppm | Multiplet | 15H | N/A |

| Methylene (O-CH₂ ) | ~ 5.0 ppm | Doublet | 6H | ³J(P,H) ≈ 8-10 Hz |

Note: The methylene protons are coupled to the phosphorus atom, resulting in a doublet. A patent for the synthesis of this compound confirms this general spectral pattern.[7]

Experimental Protocol: ¹H NMR

-

Sample Preparation: Prepare a solution of 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: Use a standard NMR spectrometer.

-

Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Ensure the spectral width covers the range from 0 to 10 ppm.

-

Typical number of scans is 8 or 16 for sufficient signal-to-noise.

-

-

Processing: Process the data with Fourier transformation, phase correction, and baseline correction. Integrate the signals to confirm the proton ratios.

¹³C{¹H} NMR Spectroscopy

Carbon-13 NMR identifies all unique carbon environments in the molecule.

Expected Data

Four distinct carbon signals are expected for this compound.

| Carbon Environment | Expected Chemical Shift (δ) |

| Methylene (-C H₂) | ~ 65 - 70 ppm |

| Aromatic (ipso-C) | ~ 136 - 138 ppm |

| Aromatic (ortho-, para-C) | ~ 128 - 129 ppm |

| Aromatic (meta-C) | ~ 127 - 128 ppm |

Note: The ipso-carbon (the aromatic carbon directly attached to the oxygen) may show coupling to the phosphorus atom.

Experimental Protocol: ¹³C{¹H} NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR, though a more concentrated solution (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: Use a standard NMR spectrometer with a broadband probe.

-

Acquisition:

-

Acquire a standard proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (e.g., 0 to 160 ppm).

-

A larger number of scans (e.g., 128 or more) is typically required to achieve a good signal-to-noise ratio.

-

-

Processing: Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expected Data

The IR spectrum of this compound will be dominated by absorptions corresponding to the P-O-C linkage and the benzyl (B1604629) groups. Data from the closely related triphenyl phosphite shows characteristic vibrations in these regions.[8][9]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic CH₂) | 2850 - 3000 | Medium |

| C=C stretch (aromatic ring) | 1450 - 1600 | Medium |

| C-O stretch | 1180 - 1220 | Strong |

| P-O stretch | 840 - 890 | Strong |

| C-H bend (out-of-plane) | 690 - 770 | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is a convenient method for analyzing liquid or solid samples with minimal preparation.[10]

-

Sample Preparation:

-

If this compound is a solid, place a small amount of the powder directly onto the ATR crystal.

-

If it is a liquid, place a single drop onto the crystal.[11]

-

-

Background Collection: Before analyzing the sample, run a background spectrum with the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.[12]

-

Sample Analysis:

-

Apply pressure to the solid sample using the built-in clamp to ensure good contact with the crystal.

-

Acquire the IR spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹.

-

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue after the measurement.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It also offers structural clues based on fragmentation patterns.

Expected Data

The primary piece of information from MS is the molecular ion peak, which confirms the molecular weight of the compound.

| Ion | Calculated Exact Mass [M] | Calculated Molecular Weight |

| [C₂₁H₂₁O₃P]⁺ | 352.12283 Da | 352.36 g/mol |

Data sourced from PubChem CID 11810300.[1][13]

Fragmentation: Electron Ionization (EI) would likely cause fragmentation. Common fragmentation pathways for such molecules include the loss of benzyl or benzyloxy radicals. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a suitable technique for analyzing such organophosphorus compounds.[14][15]

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate.

-

Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a low-polarity phase like TG-5SilMS).[15]

-

Gas Chromatography (GC) Method:

-

Injection: Inject 1 µL of the sample solution in splitless mode.[15]

-

Temperature Program: Start with an initial oven temperature of ~100°C, hold for 1-2 minutes, then ramp up to ~280-300°C at a rate of 10-20°C/min.

-

Carrier Gas: Use helium at a constant flow rate.

-

-

Mass Spectrometry (MS) Method:

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to confirm the molecular ion and study the fragmentation pattern.

Visualization of Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

References

- 1. This compound | C21H21O3P | CID 11810300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tribenzylphosphite | Phosphorous acid tribenzyl ester | C21H21PO3 - Ereztech [ereztech.com]

- 3. keyorganics.net [keyorganics.net]

- 4. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 5. nmr.oxinst.com [nmr.oxinst.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN116102590A - A kind of synthetic method of this compound - Google Patents [patents.google.com]

- 8. IR Spectra of Triphenyl Phosphite and Their Interpretation by Molecular Modeling | Physics [fizika.sgu.ru]

- 9. scispace.com [scispace.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 13. PubChemLite - this compound (C21H21O3P) [pubchemlite.lcsb.uni.lu]

- 14. Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cromlab-instruments.es [cromlab-instruments.es]

Solubility Profile of Tribenzyl Phosphite in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Structure and Polarity

Tribenzyl phosphite (B83602) ((C₆H₅CH₂)₃PO₃) is an organophosphorus compound characterized by three benzyl (B1604629) groups attached to a central phosphite ester. The presence of these three large, nonpolar benzyl groups dominates the molecule's overall polarity, rendering it significantly nonpolar and hydrophobic. This structural feature is the primary determinant of its solubility behavior in various organic solvents. Based on the principle of "like dissolves like," tribenzyl phosphite is expected to exhibit higher solubility in nonpolar or weakly polar solvents and limited solubility in highly polar solvents.

Qualitative Solubility Profile

The following table summarizes the inferred qualitative solubility of this compound at ambient temperature (approximately 20-25°C). This profile is extrapolated from its chemical structure and the reported solubility of structurally similar compounds, such as triphenyl phosphite, which is described as being very soluble in ethanol (B145695) and other organic solvents[1][2]. Synthesis procedures for this compound also indicate its compatibility with solvents like petroleum ether and diethyl ether[3].

| Solvent Class | Solvent Examples | Expected Qualitative Solubility | Rationale |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Highly Soluble | The nonpolar aromatic rings of these solvents have strong van der Waals interactions with the benzyl groups of this compound. |

| Ethers | Diethyl Ether, THF | Highly Soluble | These solvents are weakly polar and can effectively solvate the large nonpolar structure of this compound. Diethyl ether is used in its synthesis[3]. |

| Halogenated Solvents | Dichloromethane, Chloroform | Highly Soluble | These solvents have appropriate polarity to dissolve large organic molecules like this compound. |

| Ketones | Acetone, MEK | Soluble | The moderate polarity of ketones should allow for good solvation of this compound. |

| Esters | Ethyl Acetate (B1210297) | Soluble | Ethyl acetate is a moderately polar solvent that is a good solvent for a wide range of organic compounds. |

| Alcohols | Ethanol, Methanol | Moderately Soluble to Sparingly Soluble | The polarity of alcohols, especially methanol, and their hydrogen-bonding capability may limit the solubility of the largely nonpolar this compound. Triphenyl phosphite is noted to be very soluble in ethanol[1]. |

| Polar Aprotic Solvents | DMF, DMSO | Sparingly Soluble to Insoluble | The high polarity of these solvents makes them poor solvents for nonpolar compounds. |

| Nonpolar Hydrocarbons | Hexane, Petroleum Ether | Soluble | The nonpolar nature of these solvents is well-suited for dissolving the nonpolar this compound. Petroleum ether is used in its synthesis[3]. |

| Water | - | Insoluble | The high polarity and strong hydrogen-bonding network of water make it a very poor solvent for the nonpolar this compound. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the following gravimetric method can be employed. This protocol is a standard and reliable method for determining the solubility of a solid compound in a solvent.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or test tubes with screw caps

-

Constant temperature bath or incubator

-

Analytical balance (readable to 0.1 mg)

-

Volumetric flasks

-

Syringe filters (0.2 µm, solvent-compatible)

-

Pipettes

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the solution using a syringe filter into a pre-weighed, dry volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact volume of the filtered saturated solution.

-

Evaporate the solvent from the volumetric flask under reduced pressure or in a fume hood. Gentle heating may be applied if the solvent is non-volatile, but care must be taken to avoid decomposition of the solute.

-

Once the solvent is completely removed, place the flask in an oven at a temperature below the melting point of this compound to remove any residual solvent.

-

Cool the flask in a desiccator and weigh it on the analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final constant mass of the flask minus the initial tare mass of the empty flask.

-

Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L, by dividing the mass of the dissolved solid by the volume of the solvent used.

-

Safety Precautions:

-

This compound may cause skin and eye irritation[4].

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used before starting the experiment.

Visualizations

Caption: Workflow for the experimental determination of this compound solubility.

Caption: Factors influencing the solubility of this compound.

References

- 1. Triphenyl phosphite | (C6H5O)3P | CID 7540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Triphenyl phosphite: properties and applications_Chemicalbook [chemicalbook.com]

- 3. CN116102590A - A kind of synthetic method of this compound - Google Patents [patents.google.com]

- 4. This compound | C21H21O3P | CID 11810300 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermal Stability and Decomposition Profile of Tribenzyl Phosphite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition characteristics of tribenzyl phosphite (B83602). While specific experimental data for tribenzyl phosphite is not extensively available in public literature, this document outlines the standard methodologies for its thermal analysis, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). By examining data from analogous organophosphorus compounds, this guide offers a predictive framework for understanding the thermal behavior of this compound, which is crucial for its safe handling, storage, and application in research and development.

Introduction

This compound (C₂₁H₂₁O₃P) is an organophosphorus compound with potential applications in organic synthesis and materials science. A thorough understanding of its thermal stability is paramount for ensuring safety and process control in its various applications. Thermal decomposition can lead to the generation of hazardous byproducts and compromise the integrity of chemical processes. This guide details the standard experimental protocols used to evaluate the thermal properties of such compounds and presents a logical workflow for this analysis.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₁O₃P | [1] |

| Molecular Weight | 352.36 g/mol | [1] |

| Melting Point | 52 °C | N/A |

| Boiling Point | 180-195 °C | N/A |

Thermal Stability Analysis: Methodologies

The thermal stability of a compound is typically investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, the temperature ranges of mass loss, and the composition of the final residue.

Experimental Protocol:

-

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen or argon) to study thermal decomposition, and also under an oxidative atmosphere (e.g., air) to investigate thermo-oxidative decomposition. A consistent purge rate (e.g., 20-50 mL/min) is maintained.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition (T_onset) and the temperature of maximum decomposition rate (T_max) are key parameters derived from the first derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition, and to quantify the enthalpy changes associated with these processes.

Experimental Protocol:

-

Instrumentation: A differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Similar to TGA, an inert or oxidative atmosphere is used.

-

Temperature Program: The sample is subjected to a controlled temperature program, which can include heating, cooling, and isothermal segments. A typical heating rate is 10 °C/min.

-

-

Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic peaks represent events like melting, while exothermic peaks can indicate crystallization or decomposition.

Expected Thermal Decomposition Profile of this compound

The thermal stability of phosphites is influenced by the nature of the ester group. Generally, aryl phosphites are more thermally stable than alkyl phosphites. The benzyl (B1604629) group in this compound has different electronic and steric properties compared to simple alkyl or aryl groups, which will influence its specific decomposition temperature.

Experimental and Logical Workflow

The logical workflow for assessing the thermal stability of a compound like this compound is depicted in the following diagram.

References

An In-depth Technical Guide to the Reactivity of Tribenzyl Phosphite with Electrophilic Reagents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reactivity of tribenzyl phosphite (B83602) with various electrophilic reagents. It is intended to be a valuable resource for researchers and professionals in organic synthesis and drug development, offering insights into reaction mechanisms, experimental protocols, and quantitative data to facilitate the strategic use of this versatile reagent.

Introduction to Tribenzyl Phosphite

This compound, P(OCH₂C₆H₅)₃, is a trivalent organophosphorus compound that serves as a valuable intermediate in organic synthesis.[1] Its utility stems from the nucleophilic character of the phosphorus atom and the unique properties of the benzyl (B1604629) ester groups. These benzyl groups can be cleaved under relatively mild conditions, making this compound a useful reagent for the introduction of phosphorus moieties into organic molecules, which is a common strategy in the development of pharmaceuticals and agrochemicals.

The synthesis of this compound is typically achieved through the reaction of phosphorus trichloride (B1173362) with benzyl alcohol in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride byproduct.[1] This method can produce this compound in high yields (90-95%) and purity (>96%).[1]

Core Reactivity with Electrophiles

The lone pair of electrons on the phosphorus atom in this compound makes it a soft nucleophile, readily reacting with a variety of electrophilic reagents. The primary reaction pathways are the Michaelis-Arbuzov and Perkow reactions, which are central to the application of phosphites in carbon-phosphorus bond formation.

The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, involving the reaction of a trialkyl or triaryl phosphite with an alkyl halide to form a phosphonate (B1237965).[2][3][4] In the case of this compound, the reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack: The phosphorus atom of this compound attacks the electrophilic carbon of the alkyl halide in an Sₙ2 reaction, forming a quasi-phosphonium salt intermediate.[5]

-

Dealkylation: The halide anion then attacks one of the benzylic carbons of the phosphonium (B103445) intermediate, also via an Sₙ2 mechanism, leading to the formation of a dibenzyl phosphonate and a benzyl halide.[5]

This reaction is particularly effective with primary alkyl halides, especially those that are activated, such as benzyl halides.

The reaction of this compound with alkyl halides is a reliable method for the synthesis of dibenzyl alkylphosphonates. The reactivity of the alkyl halide follows the general trend for Sₙ2 reactions: R-I > R-Br > R-Cl.[2]

Table 1: Michaelis-Arbuzov Reaction of this compound with Benzyl Halides

| Electrophile | Product | Reaction Conditions | Yield (%) | Reference |

| Benzyl chloride | Dibenzyl benzylphosphonate | Reflux, 180-185 °C, 24 hours (for triethyl phosphite) | 91 | [6] |

| Benzyl bromide | Dibenzyl benzylphosphonate | K₂CO₃, KI, PEG-400, RT, 6 hours (for dialkyl phosphites) | High |

A representative procedure for the synthesis of a benzyl phosphonate from a benzyl halide and a dialkyl phosphite is provided below. While this protocol uses a dialkyl phosphite, the principles are applicable to this compound.

Materials:

-

Benzyl halide (1 mmol)

-

Dialkyl phosphite (1 mmol)

-

Potassium carbonate (K₂CO₃) (2 mmol)

-

Potassium iodide (KI) (0.3 mmol)

-

Polyethylene glycol (PEG-400) (0.5 g)

-

Diethyl ether

Procedure:

-

To a stirred mixture of the benzyl halide, dialkyl phosphite, potassium carbonate, and potassium iodide, add PEG-400.

-

Stir the reaction mixture at room temperature for 6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, extract the product with diethyl ether (2 x 10 mL).

-

Purify the obtained residual oil by column chromatography (petroleum ether/ethyl acetate (B1210297) 10%).

The Perkow Reaction

A competing pathway to the Michaelis-Arbuzov reaction, particularly with α-haloketones, is the Perkow reaction. This reaction leads to the formation of a vinyl phosphate (B84403) instead of a β-ketophosphonate.[7][8] The mechanism involves the initial nucleophilic attack of the phosphite on the carbonyl carbon of the α-haloketone.[7]

The outcome of the reaction (Michaelis-Arbuzov vs. Perkow) is influenced by the structure of the α-haloketone and the reaction conditions. Generally, factors that increase the electrophilicity of the carbonyl carbon favor the Perkow reaction.

The reaction of this compound with α-haloketones can yield either the dibenzyl β-ketophosphonate (Arbuzov product) or the dibenzyl vinyl phosphate (Perkow product). The distribution of these products is dependent on the specific reactants and conditions. For instance, the reaction of trialkyl phosphites with α-bromoacetophenones can lead to both products, with the ratio being influenced by substituents on the aromatic ring.[9]

Table 2: Reactivity of Phosphites with α-Haloketones

| Phosphite | Electrophile | Product Type | Key Observations | Reference |

| Trialkyl phosphite | α-haloketone | Vinyl phosphate (Perkow) or β-ketophosphonate (Arbuzov) | The reaction is considered a side-reaction to the Michaelis-Arbuzov reaction. | [7] |

| Triethyl phosphite | Hexachloroacetone | Vinyl phosphate | Used in the synthesis of an insect repellent. | [7] |

| Trimethyl phosphite | Chloroacetone | Both Perkow and Arbuzov products | Computational studies have analyzed the competitive pathways. |

A general procedure for the Perkow reaction is outlined below. Specific conditions will vary depending on the substrates.

Materials:

-

Trialkyl/triaryl phosphite

-

α-Haloketone

-

Inert solvent (e.g., benzene, THF)

Procedure:

-

Dissolve the α-haloketone in an inert solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the phosphite dropwise to the solution, maintaining the desired reaction temperature (this can range from room temperature to reflux, depending on the reactivity of the substrates).

-

Monitor the reaction by TLC or ³¹P NMR spectroscopy.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by distillation or column chromatography to isolate the vinyl phosphate.

Reaction with Acyl Halides

Reaction with Halogens

Phosphites react with halogens such as chlorine and bromine. The reaction with triphenyl phosphite and chlorine in an inert solvent can form a stable dichlorotriphenoxyphosphorane adduct at low temperatures. This adduct can then be used as a chlorinating agent.[10] It is expected that this compound would react similarly with halogens to form the corresponding dihalotribenzyloxyphosphorane.

Lewis Acid Catalyzed Reactions

Lewis acids can be employed to activate less reactive electrophiles, such as aldehydes, towards nucleophilic attack by phosphites.

Reaction with Aldehydes

The direct reaction of this compound with aldehydes is generally slow. However, in the presence of a Lewis acid catalyst, the reaction can be promoted to form α-hydroxyphosphonates after hydrolysis of the initial adduct. Specific protocols for the Lewis acid-catalyzed addition of this compound to aldehydes are not well-documented in the available literature, but general procedures for similar reactions with other phosphites can be adapted.

Materials:

-

Aldehyde (1.0 mmol)

-

Phosphite (e.g., triethyl phosphite) (1.2 mmol)

-

Lewis Acid (e.g., TiCl₄, 1.0 M solution in DCM) (1.2 mL, 1.2 mmol)

-

Anhydrous dichloromethane (B109758) (DCM)

Procedure:

-

To a solution of the aldehyde in anhydrous DCM at -78 °C under an inert atmosphere, add the phosphite.

-

Slowly add the Lewis acid solution dropwise.

-

Stir the mixture at -78 °C and monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Allow the mixture to warm to room temperature and perform an aqueous workup.

-

Purify the crude product by flash column chromatography to yield the corresponding α-hydroxyphosphonate derivative.[11]

Reaction Mechanisms and Workflows

Michaelis-Arbuzov Reaction Mechanism

Caption: Mechanism of the Michaelis-Arbuzov Reaction.

Perkow Reaction Mechanism

Caption: Mechanism of the Perkow Reaction.

General Experimental Workflow for Phosphonate Synthesis

Caption: General workflow for phosphonate synthesis.

Conclusion

This compound is a versatile reagent in organic synthesis, primarily utilized for the formation of carbon-phosphorus bonds through reactions with various electrophiles. The Michaelis-Arbuzov and Perkow reactions represent the two major pathways governing its reactivity. While a significant body of literature exists for the reactions of trialkyl and triaryl phosphites, specific quantitative data and detailed protocols for this compound remain areas for further investigation. This guide provides a foundational understanding of its reactivity and offers general experimental frameworks that can be adapted for specific synthetic targets. For researchers and drug development professionals, a thorough understanding of these reaction pathways is crucial for the rational design and efficient synthesis of novel organophosphorus compounds with potential biological activity.

References

- 1. CN116102590A - A kind of synthetic method of this compound - Google Patents [patents.google.com]

- 2. jk-sci.com [jk-sci.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 5. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2007005172A1 - Method for the preparation of aralkyl dialkyl phosphonates - Google Patents [patents.google.com]

- 7. Perkow reaction - Wikipedia [en.wikipedia.org]

- 8. Perkow_reaction [chemeurope.com]

- 9. pp.bme.hu [pp.bme.hu]

- 10. GB2044266A - Phophitehalogen addition compounds and their use as halogenating agents - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

A Technical Guide to the Lone Pair Reactivity of the Phosphorus Atom in Tribenzyl Phosphite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the tribenzyl phosphite (B83602) molecule, focusing on the pivotal role of the phosphorus atom's lone pair of electrons in driving its chemical reactivity. Tribenzyl phosphite is a significant organophosphorus intermediate, and understanding its electronic properties and reaction mechanisms is crucial for its application in organic synthesis, particularly in the development of novel pharmaceutical agents and fine chemicals.

Introduction: The Nucleophilic Phosphorus Center

This compound, P(OCH₂Ph)₃, is a trivalent organophosphorus compound characterized by a central phosphorus atom bonded to three benzyloxy groups. The phosphorus atom possesses a 3s² lone pair of electrons, which is not involved in bonding and is located in a non-bonding orbital. This lone pair is the molecule's primary center of reactivity.

The electronic configuration of the phosphorus atom (1s²2s²2p⁶3s²3p³) results in the valence shell having a lone pair and three singly occupied p orbitals available for covalent bonding. Due to its larger atomic size and greater polarizability compared to nitrogen, the phosphorus atom in a phosphite is a potent nucleophile. This high nucleophilicity allows the lone pair to readily attack a wide range of electrophilic centers, initiating fundamental transformations such as the Michaelis-Arbuzov and Staudinger reactions.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the reaction of phosphorus trichloride (B1173362) (PCl₃) with benzyl (B1604629) alcohol in the presence of an organic base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct. This method is known for its mild reaction conditions and high yields.

Experimental Protocol: Synthesis from Phosphorus Trichloride

Objective: To synthesize this compound from phosphorus trichloride and benzyl alcohol.

Materials:

-

Phosphorus trichloride (PCl₃)

-

Benzyl alcohol (C₆H₅CH₂OH)

-

Triethylamine (Et₃N)

-

Anhydrous organic solvent (e.g., Toluene or Dichloromethane)

-

10% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), a solution of phosphorus trichloride (1.0 eq) in the anhydrous organic solvent is prepared in a three-necked flask equipped with a dropping funnel and a thermometer.

-

The solution is cooled to 0-10 °C using an ice bath.

-

A solution of benzyl alcohol (3.0 eq) and triethylamine (3.0 eq) in the same solvent is added dropwise from the dropping funnel, ensuring the internal temperature is maintained at ≤10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature (20-30 °C) and stirred for 10-20 hours.

-

The resulting mixture is filtered to remove the triethylamine hydrochloride salt.

-

The filtrate is washed sequentially with water, 10% sodium bicarbonate solution, and brine.

-

The organic layer is collected, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude this compound product, which can be further purified by column chromatography if necessary.

Synthesis Workflow

Quantitative Data: Synthesis

| Parameter | Value/Condition | Reference |

| Reactants | PCl₃, Benzyl Alcohol, Triethylamine | [1] |

| Stoichiometry | 1 : 3 : 3 | [1] |

| Temperature | Addition: ≤10°C; Reaction: 20-30°C | [1] |

| Reaction Time | 10-20 hours | [1] |

| Typical Yield | 90-95% | [1] |

| Purity (Post-Purification) | >96% | [1] |

Spectroscopic and Physical Data

The structure and purity of this compound are typically confirmed using nuclear magnetic resonance (NMR) spectroscopy.

| Data Type | Value | Reference |

| Molecular Formula | C₂₁H₂₁O₃P | [1] |

| Appearance | Colorless Liquid | [1] |

| ¹H NMR (CDCl₃) | δ 7.28–7.42 (m, 15H, Ar-H), δ 4.93–4.95 (d, 6H, -CH₂-) | [1] |

| ¹³C NMR (CDCl₃) | δ 136.9 (d, J=6.1 Hz, ipso-C), 128.6 (s, para-C), 128.0 (s, ortho-C), 127.8 (s, meta-C), 68.0 (d, J=10.5 Hz, -CH₂-) | Predicted/Typical |

| ³¹P NMR (CDCl₃) | ~δ +138 ppm | Predicted/Typical |

Note: ¹³C and ³¹P NMR data are based on typical values for benzyl phosphites and may vary slightly based on solvent and experimental conditions.

Key Reactions Driven by the Phosphorus Lone Pair

The nucleophilic character of the phosphorus lone pair in this compound drives its participation in several crucial chemical transformations.

The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, used to form a phosphorus-carbon bond. The reaction involves the treatment of a trivalent phosphorus ester, such as this compound, with an alkyl halide.[2][3]

Mechanism:

-

Nucleophilic Attack: The reaction initiates with the Sₙ2 attack of the phosphorus lone pair on the electrophilic carbon of the alkyl halide (e.g., benzyl bromide), displacing the halide and forming a quasi-phosphonium salt intermediate.[2]

-

Dealkylation: The displaced halide anion then acts as a nucleophile, attacking one of the benzylic carbons of the phosphonium (B103445) intermediate in a second Sₙ2 reaction. This step results in the formation of the final pentavalent phosphonate (B1237965) product and a benzyl halide byproduct.[2]

References

An In-depth Technical Guide to the Safe Handling of Tribenzyl Phosphite

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available safety information for tribenzyl phosphite (B83602). A complete Safety Data Sheet (SDS) with comprehensive quantitative data was not available through the conducted searches. The information herein should be used as a guide and supplemented with the official SDS from the manufacturer or supplier before any handling or use of this chemical.

Introduction

Tribenzyl phosphite (CAS No. 15205-57-9) is an organophosphorus compound used in various chemical syntheses. Due to its chemical properties, it requires careful handling to mitigate potential risks to laboratory personnel and the environment. This guide outlines the known hazards, safety precautions, and handling guidelines for this compound to ensure its safe use in a research and development setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its irritant properties.

GHS Classification: [1]

-

Skin Irritation: Category 2 (H315: Causes skin irritation)

-

Eye Irritation: Category 2 (H319: Causes serious eye irritation)

-

Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory system (H335: May cause respiratory irritation)

GHS Pictogram:

Signal Word: Warning [1]

Hazard Statements (H-phrases): [1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (P-phrases): [1]

-

Prevention: P261, P264, P271, P280

-

Response: P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362

-

Storage: P403+P233, P405

-

Disposal: P501

A detailed breakdown of these precautionary statements is provided in the relevant sections of this guide.

Physical and Chemical Properties

A comprehensive list of physical and chemical properties is essential for safe handling and storage. The following data has been compiled from available sources.

| Property | Value |

| Molecular Formula | C₂₁H₂₁O₃P |

| Molecular Weight | 352.36 g/mol |

| Appearance | Colorless liquid or solid |

| Boiling Point | 142°C |

| Sensitivity | Moisture sensitive |

| CAS Number | 15205-57-9 |

Note: This table is based on limited available data and should be verified with the supplier's official documentation.

Experimental Protocols and Handling Guidelines

Due to the lack of specific, published experimental protocols for the routine safe handling of this compound, the following section outlines a general protocol for handling air- and moisture-sensitive, irritant chemicals. This should be adapted to specific laboratory conditions and experimental designs.

Personal Protective Equipment (PPE)

Adequate PPE is mandatory when handling this compound.

| PPE Category | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield. |

| Skin Protection | A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile, neoprene). Ensure gloves are inspected before use and changed frequently. |

| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator should be used. |

General Handling Protocol

-

Preparation:

-

Ensure a certified chemical fume hood is available and functioning correctly.

-

Gather all necessary PPE and ensure it is in good condition.

-

Have an emergency plan in place, including the location of safety showers, eyewash stations, and spill kits.

-

Ensure all glassware is dry and free of contaminants.

-

-

Handling:

-

Conduct all manipulations of this compound within the chemical fume hood.

-

Use compatible, dry, and inert equipment (e.g., syringes, cannulas) for transfers.

-

Avoid direct contact with skin, eyes, and clothing.

-

Keep the container tightly closed when not in use.

-

Avoid inhalation of any vapors or mists.

-

-

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture.

-

Store away from incompatible materials such as strong oxidizing agents.

-

-

Disposal:

-

Dispose of waste this compound and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

-

Do not dispose of down the drain.

-

Emergency Procedures

-

Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Spills: Evacuate the area. Wear appropriate PPE. Contain the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area thoroughly.

Visualizations

Hazard Profile Diagram

Caption: GHS hazard classification for this compound.

Safe Handling Workflow

Caption: General workflow for the safe handling of this compound.

Conclusion

This compound is a valuable chemical reagent that can be used safely with appropriate precautions. The primary hazards are skin, eye, and respiratory irritation. Adherence to the guidelines outlined in this document, including the consistent use of appropriate personal protective equipment and a certified chemical fume hood, is essential for minimizing risk. Always consult the manufacturer's Safety Data Sheet for the most complete and up-to-date information before use.

References

A Technical Guide to the Storage of Tribenzyl Phosphite for Preventing Oxidation

For Researchers, Scientists, and Drug Development Professionals

Abstract